molecular formula C9H18O B15271920 5-Cyclopropyl-3-methylpentan-2-ol

5-Cyclopropyl-3-methylpentan-2-ol

Cat. No.: B15271920
M. Wt: 142.24 g/mol
InChI Key: JCBRUGYZTMTMGG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-methylpentan-2-ol is a branched secondary alcohol featuring a cyclopropyl substituent at the 5-position and a methyl group at the 3-position. This compound is structurally related to other cyclic terpene alcohols used in fragrance and flavor industries.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

5-cyclopropyl-3-methylpentan-2-ol

InChI

InChI=1S/C9H18O/c1-7(8(2)10)3-4-9-5-6-9/h7-10H,3-6H2,1-2H3

InChI Key

JCBRUGYZTMTMGG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-methylpentan-2-ol can be achieved through various organic reactions. One common method involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3-methylpentan-2-one in the presence of a suitable solvent like diethyl ether. The reaction proceeds as follows:

Cyclopropylmagnesium bromide+3-methylpentan-2-oneThis compound\text{Cyclopropylmagnesium bromide} + \text{3-methylpentan-2-one} \rightarrow \text{this compound} Cyclopropylmagnesium bromide+3-methylpentan-2-one→this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropyl group and to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of 5-Cyclopropyl-3-methylpentan-2-one or 5-Cyclopropyl-3-methylpentanoic acid.

    Reduction: Formation of 5-Cyclopropyl-3-methylpentane.

    Substitution: Formation of 5-Cyclopropyl-3-methylpentyl chloride or bromide.

Scientific Research Applications

5-Cyclopropyl-3-methylpentan-2-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The most relevant structural analog referenced in the evidence is 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (). While both compounds share a pentan-2-ol backbone with a methyl group at the 3-position, their cyclic substituents differ significantly:

  • 5-Cyclopropyl-3-methylpentan-2-ol : Contains a strained cyclopropane ring.
  • 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol : Features a cyclopentenyl ring with three methyl substituents, reducing ring strain and altering steric bulk.
Table 1: Structural and Regulatory Comparison
Property This compound 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
Cyclic Substituent Cyclopropane 2,2,3-Trimethyl-3-cyclopentene
Regulatory Status No data available IFRA Standardized (Amendment 49, 2022)
Safety Assessments Not reported Reviewed by RIFM Expert Panel
Product Category Limits Unknown 12 categories with defined use levels

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